molecular formula C6H7ClN2 B041552 3-Chloro-2,5-dimethylpyrazine CAS No. 95-89-6

3-Chloro-2,5-dimethylpyrazine

Cat. No. B041552
Key on ui cas rn: 95-89-6
M. Wt: 142.58 g/mol
InChI Key: NNBALVIZMGWZHS-UHFFFAOYSA-N
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Patent
US09242972B2

Procedure details

Ammonia in water (3 mL, 48.5 mmol) was added to 3-chloro-2,5-dimethylpyrazine (0.121 mL, 1 mmol) and the mixture heated by microwaves to 165° C. for 7 hours. Following LCMS analysis, the reaction was then reheated to 165° C. for a further 16 hours, by microwaves. After cooling, the solvent was removed under a stream of nitrogen and the crude redissolved in dichloromethane (20 mL). Water (25 mL) was added and the mixture basified to pH14 using sodium hydroxide solution (18 N). The organic layer was removed and the aqueous layer extracted with dichloromethane (5×25 mL). The organic phases were combined and dried using a hydrophobic frit, then evaporated in vacuo to give the title product (109 mg). This was used directly in the next step with no further purification. LCMS (2 min, high pH) Rt 0.47 min, m/z (ES+) 124 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.121 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].O.Cl[C:4]1[C:5]([CH3:11])=[N:6][CH:7]=[C:8]([CH3:10])[N:9]=1>>[CH3:11][C:5]1[C:4]([NH2:1])=[N:9][C:8]([CH3:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
0.121 mL
Type
reactant
Smiles
ClC=1C(=NC=C(N1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
the crude redissolved in dichloromethane (20 mL)
ADDITION
Type
ADDITION
Details
Water (25 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (5×25 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C(=NC(=CN1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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